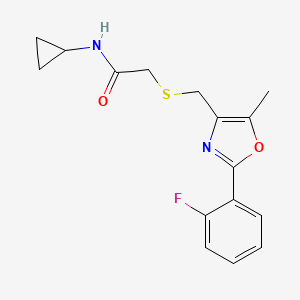![molecular formula C19H23ClN2O2S B10816314 2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of WAY-331976 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or coupling reactions.
Introduction of functional groups: This can be achieved through substitution reactions, where specific reagents are used to introduce groups like chlorine, nitrogen, and sulfur into the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for WAY-331976 are not publicly detailed, but they would typically involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.
化学反应分析
WAY-331976 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a secondary amine.
科学研究应用
WAY-331976 has several scientific research applications, including:
Chemistry: It is used as a beta-catenin modulator in various chemical studies to understand the role of beta-catenin in different chemical reactions and pathways.
Biology: In biological research, WAY-331976 is used to study the modulation of beta-catenin, which is a key player in cell signaling and gene expression.
Medicine: WAY-331976 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is dysregulated, such as certain cancers.
Industry: The compound may also have applications in the development of new materials or chemical processes where beta-catenin modulation is relevant.
作用机制
WAY-331976 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. Beta-catenin is a key component of the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration. By modulating beta-catenin, WAY-331976 can influence these processes, making it a valuable tool in research and potential therapeutic applications.
相似化合物的比较
WAY-331976 can be compared with other beta-catenin modulators, such as:
- WAY-204688
- WAY-100135
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications. WAY-331976 is unique in its specific structure and the particular pathways it modulates, making it a distinct and valuable compound in scientific research .
属性
分子式 |
C19H23ClN2O2S |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-17(22-19(24-13)15-9-5-6-10-16(15)20)11-25-12-18(23)21-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,21,23) |
InChI 键 |
HTBAOSGRQPXDKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CSCC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816233.png)
![1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one](/img/structure/B10816236.png)
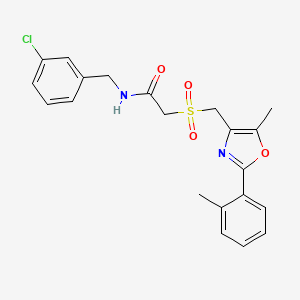
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)
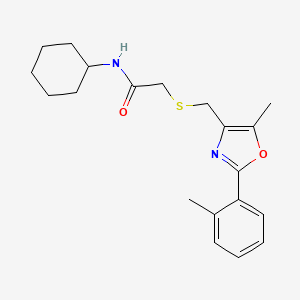
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)
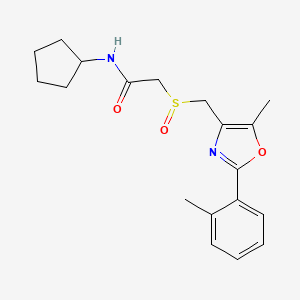
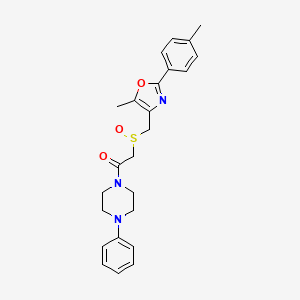
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)
